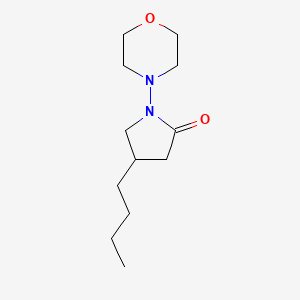
(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate is a chiral compound with a unique structure that includes a four-membered azetidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate typically involves the formation of the azetidinone ring followed by the introduction of the tert-butyl and acetate groups. One common method involves the cyclization of a suitable β-lactam precursor under acidic or basic conditions. The tert-butyl group can be introduced via tert-butylation reactions using tert-butyl chloride and a base such as sodium hydride. The acetate group is often introduced through esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反应分析
Types of Reactions
(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or alcohols replace the acetate moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, alcohols, acetic anhydride, acetyl chloride
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products where the acetate group is replaced by other functional groups .
科学研究应用
(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
作用机制
The mechanism of action of (2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial cell wall synthesis, making it a potential antimicrobial agent .
相似化合物的比较
Similar Compounds
tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate: This compound shares a similar tert-butyl group and chiral centers but differs in its functional groups and overall structure.
tert-Butyl [ (2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate: Another similar compound with different functional groups and applications.
Uniqueness
(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate is unique due to its specific azetidinone ring structure and the presence of both tert-butyl and acetate groups. This combination of features makes it a versatile compound in synthetic chemistry and a potential candidate for various biological applications .
属性
CAS 编号 |
650625-21-1 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
[(2S,3R)-2-tert-butyl-4-oxoazetidin-3-yl] acetate |
InChI |
InChI=1S/C9H15NO3/c1-5(11)13-6-7(9(2,3)4)10-8(6)12/h6-7H,1-4H3,(H,10,12)/t6-,7-/m1/s1 |
InChI 键 |
POIBROBCVZRHMY-RNFRBKRXSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@@H](NC1=O)C(C)(C)C |
规范 SMILES |
CC(=O)OC1C(NC1=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)


![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)

![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)


![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
